Gramicidin S Synthetase 2 Selectivity: H-Phe-CMK vs. TPCK Target Enzyme Engagement
H-Phe-CMK irreversibly inhibits gramicidin S synthetase 2 (GS 2), a phenylalanine-activating multienzyme of the non-ribosomal peptide synthetase (NRPS) family, with preferential suppression of overall gramicidin S biosynthesis over thioester formation by a factor of approximately 4-fold [1]. In contrast, TPCK (Nα-tosyl-L-phenylalanine chloromethyl ketone) does not inhibit GS 2; its primary targets are chymotrypsin-like serine proteases (e.g., chymotrypsin, chymase) [2]. This target divergence is driven by the N-terminal modification: the free amine of H-Phe-CMK permits recognition by the phenylalanine adenylation domain of NRPS enzymes, whereas the bulky tosyl group of TPCK directs binding to the S1 pocket of chymotrypsin-family proteases.
| Evidence Dimension | Target enzyme selectivity |
|---|---|
| Target Compound Data | H-Phe-CMK: irreversible inhibitor of gramicidin S synthetase 2 (GS 2); inhibits biosynthesis ~4× faster than thioester formation |
| Comparator Or Baseline | TPCK: no reported inhibition of GS 2; irreversible inhibitor of chymotrypsin-like serine proteases (chymotrypsin, chymase) |
| Quantified Difference | Qualitatively distinct target profiles; no overlap in primary enzyme targets |
| Conditions | GS 2 multienzyme complex from Bacillus brevis; chymotrypsin/chymase assays |
Why This Matters
Researchers studying non-ribosomal peptide biosynthesis or phenylalanine-activating enzymes must use H-Phe-CMK rather than TPCK, as the latter lacks activity against NRPS targets and will yield false-negative results.
- [1] Palacz, Z., von Döhren, H., Kleinkauf, H., Salnikow, J., & Kittelberger, R. (1983). Inhibition of gramicidin S synthetase 2 by L-phenylalanine chloromethyl ketone. FEBS Letters, 151(2), 248–252. DOI: 10.1016/0014-5793(83)80079-9 View Source
- [2] Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252–255. View Source
